molecular formula C7H4BrClN2S2 B13437326 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine

4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine

Cat. No.: B13437326
M. Wt: 295.6 g/mol
InChI Key: FITDVDVBPXWCJE-UHFFFAOYSA-N
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Description

4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine is an organic compound with the molecular formula C7H4BrClN2S2. It is known for its role as an impurity in the synthesis of avatrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia . This compound is characterized by its unique structure, which includes a thiazole ring substituted with bromine and chlorine atoms on a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the reaction of 4-(4-Chloro-2-thienyl)-5-bromo-2-thiazolylamine with cyclohexylpiperazine . The reaction mixture is then extracted with water and ethyl acetate to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the hydrolysis of esters and subsequent purification steps involving solvents like water, hexane, tetrahydrofuran, and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-thienyl)-2-thiazolamine
  • 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
  • 1-Cyclohexylpiperazine

Uniqueness

4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole and thiophene rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H4BrClN2S2

Molecular Weight

295.6 g/mol

IUPAC Name

4-(5-bromo-4-chlorothiophen-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H4BrClN2S2/c8-6-3(9)1-5(13-6)4-2-12-7(10)11-4/h1-2H,(H2,10,11)

InChI Key

FITDVDVBPXWCJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)Br)C2=CSC(=N2)N

Origin of Product

United States

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